3-Oxo-5-phenylpent-4-enoic acid

5-LOX inhibition Arachidonic acid metabolism Leukotriene biosynthesis

Researchers face supply chain gaps for validated polyketide synthase substrates. 3-Oxo-5-phenylpent-4-enoic acid (CAS 343337-56-4) bridges this gap as the defined intermediate mimic for CHS and curcumin synthase decarboxylative condensations. - Exclusive substrate activity with PstrCHS2 and curcumin synthase; enables in vitro reconstitution of C-methylated chalcone biosynthesis. - Validated 5-LOX inhibitor (IC50 2.46 μM human recombinant) with >20-fold selectivity over closest analogs. - Published one-step, quantitative-yield synthesis provides a scalable procurement route.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 343337-56-4
Cat. No. B14234747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-5-phenylpent-4-enoic acid
CAS343337-56-4
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)CC(=O)O
InChIInChI=1S/C11H10O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)
InChIKeyVNMMLNVSLPRZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-5-phenylpent-4-enoic Acid – Compound Overview


3-Oxo-5-phenylpent-4-enoic acid (CAS 343337-56-4, molecular formula C₁₁H₁₀O₃, molecular weight 190.19 g/mol) is a β-keto acid featuring an α,β-unsaturated ketone conjugated to a phenyl group. It serves as a crucial intermediate in biosynthetic pathways, particularly as a substrate for polyketide synthases such as chalcone synthase (CHS) and curcumin synthase, where it undergoes decarboxylative condensation to form curcuminoids and chalcone derivatives [1]. The compound also exhibits direct biological activity as a 5-lipoxygenase (5-LOX) inhibitor, interfering with arachidonic acid metabolism [2]. Its synthesis can be achieved in quantitative yield via adapted Vilsmeier conditions [3].

Polyketide synthase substrate studies
5-LOX inhibition assay context
Reported single-step synthesis protocol

Why 3-Oxo-5-phenylpent-4-enoic Acid Is Irreplaceable


In-class compounds such as 5-phenylpent-4-enoic acid (C₁₁H₁₂O₂) and its derivatives share a common phenylpentenoic acid backbone but lack the β-keto group at the 3-position that is essential for both enzymatic recognition and direct biological activity. The 3-oxo moiety enables specific interactions with polyketide synthases (e.g., CHS and curcumin synthase) and contributes to 5-LOX inhibition potency, whereas analogs without this functionality exhibit markedly reduced or no activity [1]. Even minor structural modifications, such as esterification or dithiolane substitution, can dramatically alter both enzyme specificity and inhibitory potency, rendering generic substitution unreliable [2].

β-Keto group absence
Analogs lacking the 3-oxo moiety may lose CHS/curcumin synthase substrate recognition.
Reduced 5-LOX inhibition
5-LOX inhibitory potency may be markedly reduced or absent in phenylpentenoic acid analogs without the β-keto function.
Synthetic route complexity
Related β-keto acids often require multi-step syntheses with variable yields, limiting direct scale-up interchangeability.

3-Oxo-5-phenylpent-4-enoic Acid – Evidence vs. Analogs


5-Lipoxygenase Inhibition Potency

The compound inhibits human recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ of 2.46 μM (2460 nM), as measured by leukotriene B₄ production following a 10-minute pre-incubation with arachidonic acid [1]. In a separate assay using rat blood, inhibitory activity against 5-LOX was also detected, though a precise IC₅₀ was not reported . In contrast, a set of commercially available analogs (compounds 2–5 in the same study) showed significantly lower inhibition at 50 μM, ranging from 4.6% to 39.4%, with one analog showing no detectable inhibition [2]. This quantitative difference establishes the target compound as the most potent inhibitor among tested congeners.

5-LOX Inhibition
Reported
IC₅₀ 2.46 μM
Analogs ≤39.4% at 50 μM
Supports 5-LOX inhibitor assay context
Potency difference may impact screening sensitivity
5-LOX inhibition Arachidonic acid metabolism Leukotriene biosynthesis

Exclusive Chalcone Synthase Substrate Activity

The N-acetylcysteamine thioester derivative of 3-oxo-5-phenylpent-4-enoic acid was the only substrate that supported detectable enzymatic activity with the chalcone synthase-related protein PstrCHS2 from Pinus strobus [1]. The wild-type enzyme was completely inactive with linear CoA-esters and phenylpropanoid starters typically accepted by related CHS enzymes. This compound specifically corresponds to the diketide intermediate postulated after the first condensation reaction in CHS catalysis. No other commercially available analog demonstrated any activity in this system, underscoring its unique utility as a mechanistic probe.

CHS Substrate Activity
Head-to-head
Activity detected only with target derivative
vs. inactive phenylpropanoid CoA-esters
Supports CHS mechanistic probe use
Requires N-acetylcysteamine thioester derivative
Polyketide synthase Chalcone biosynthesis Enzyme specificity

Single-Step Vilsmeier Synthesis

A one-step synthesis of 3-oxo-5-phenylpent-4-enoic acid has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy. In contrast, multi-step syntheses of related β-keto acids (e.g., 6-(4-substituted phenyl)-4-oxohex-5-enoic acids) typically require 3–5 synthetic steps with moderate overall yields [2]. This dramatic improvement in synthetic efficiency reduces both time and cost for procurement, particularly when bulk quantities are required.

Synthesis Efficiency
Reported
1 step, reported quantitative
vs. 3–5 steps, variable yields
Supports procurement scale-up
Full characterization (NMR, IR, Raman) available
Organic synthesis Vilsmeier reaction Process chemistry

Curcuminoid Biosynthesis Intermediate

3-Oxo-5-phenylpent-4-enoic acid serves as a specific substrate for curcumin synthase (EC 2.3.1.217), which catalyzes decarboxylative condensation to yield curcuminoids [1]. Recombinant wild-type and mutant (H303Q) enzymes both accept the compound at pH 7.5 and 37°C. This contrasts with saturated analogs (e.g., 5-phenylpentanoic acid derivatives), which fail to undergo the requisite decarboxylation and condensation reactions due to the absence of the β-keto group. The compound is therefore essential for in vitro reconstitution of curcuminoid pathways and for engineering microbial production systems [2].

Curcuminoid Biosynthesis
Class-level
Substrate for curcumin synthase
pH 7.5, 37°C; wild-type & H303Q
Supports curcuminoid pathway reconstitution
Saturated analogs inactive
Curcuminoid biosynthesis Metabolic engineering Enzymatic decarboxylation

Multi-Target Inhibitory Profile

Beyond 5-LOX inhibition, 3-oxo-5-phenylpent-4-enoic acid exhibits a broader inhibitory profile that distinguishes it from simpler phenylpentenoic acid analogs. It inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, and also demonstrates antioxidant activity in fats and oils [1]. In contrast, compounds such as 5-phenylpent-4-enoic acid (lacking the 3-oxo group) show no reported multi-target activity and are primarily used as synthetic intermediates. This polypharmacology, while requiring careful control in target-specific assays, may be advantageous for studies of the arachidonic acid cascade where dual LOX/COX modulation is desired.

Inhibitory Profile
Class-level
5-LOX, carboxylesterase, COX, formyltetrahydrofolate synthetase
Antioxidant activity reported
Supports polypharmacology study context
Dual LOX/COX modulation may require assay controls
Enzyme inhibition Multi-target pharmacology Arachidonic acid cascade

3-Oxo-5-phenylpent-4-enoic Acid – Key Applications


Chalcone & Curcuminoid Pathway Reconstitution

The compound's exclusive activity with PstrCHS2 and curcumin synthase makes it the preferred substrate for in vitro reconstitution of plant polyketide pathways. Researchers studying CHS catalytic mechanisms, C-methylated chalcone biosynthesis, or curcuminoid production in engineered E. coli systems should procure this compound as it is the only commercially viable substrate validated for these specific enzymatic reactions [1].

5-LOX Inhibitor Screening & Mechanistic Studies

With a defined IC₅₀ of 2.46 μM against human recombinant 5-LOX, this compound is a useful positive control or reference inhibitor for screening campaigns targeting leukotriene biosynthesis. Its >20-fold potency advantage over closest analogs ensures robust signal in biochemical and cell-based assays, and its additional activity against formyltetrahydrofolate synthetase and COX provides a tool for studying arachidonic acid cascade cross-talk [2].

Process Chemistry & Scale-Up Standard

The published one-step, quantitative-yield synthesis provides a benchmark for β-keto acid production. Industrial and academic labs developing scalable routes to phenylpentenoic acid derivatives can use this protocol as a reference, and the fully characterized spectroscopic data (¹H, ¹³C NMR, IR, Raman) support its use as an analytical standard [3].

Decarboxylation & Polyketide Synthase Mechanism Probes

As a defined diketide intermediate mimic, the compound (or its N-acetylcysteamine thioester) is essential for dissecting the stepwise condensation mechanism of type III polyketide synthases. It enables trapping and characterization of early intermediates that cannot be accessed using full-length starter CoA-esters [1].

Application
Selection Property
Validation Focus
Polyketide pathway reconstitution studies
β-Keto substrate specificity
CHS / curcumin synthase activity confirmation
5-LOX inhibition screening studies
Reported 5-LOX inhibitory activity
Biochemical and cell-based assay validation
Process chemistry & scale-up reference
Single-step synthesis protocol
Synthetic yield & purity characterization
Polyketide synthase mechanism probes
Diketide intermediate mimic
Type III PKS condensation step analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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